![molecular formula C12H26N2O2 B6352826 Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate CAS No. 92036-91-4](/img/structure/B6352826.png)

Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

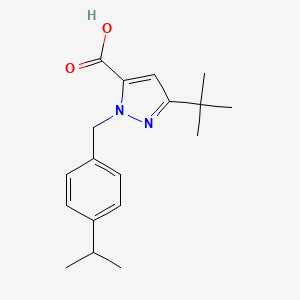

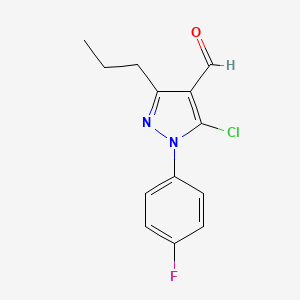

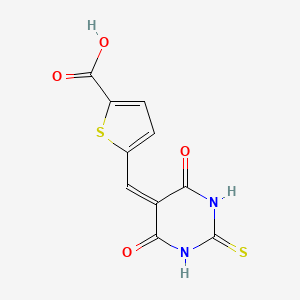

Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate, also known as DEAP or N,N-diethylaminoethyl ethylamino propanoate, is a chemical compound that has gained attention in scientific research due to its unique chemical properties and potential applications. It has a molecular formula of C12H26N2O2 and a molecular weight of 230.35 g/mol .

Synthesis Analysis

The synthesis of Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate has been reported in scientific literature . The compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material, producing 4-(methylamino)-3-nitrobenzoyl chloride, which then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The title compound was prepared after the reduction of this compound .Molecular Structure Analysis

The molecular structure of Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate has been characterized by IR, 1H NMR, and single crystal X-ray crystallography .Physical And Chemical Properties Analysis

Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate has a molecular formula of C12H26N2O2 and a molecular weight of 230.35 g/mol .Aplicaciones Científicas De Investigación

Protein Labeling & Crosslinking

EDC is used in protein analysis for crosslinking, labeling, and protein modification . It reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond .

Conjugation of Carboxyl and Amino Groups

EDC is used to conjugate carboxyl and amino groups among peptides and proteins . This is particularly useful in the field of biochemistry where the conjugation of different molecules can lead to the formation of complex structures.

Hapten-Carrier Protein Conjugation

EDC is used to couple haptens to immunogenic carrier proteins . For example, it can be used to attach a peptide to Keyhole Limpet Hemocyanin (KLH), a commonly used carrier protein.

Immobilization of Peptide Antigens

EDC is used to immobilize peptide antigens to affinity-purify antibodies . This is a crucial step in the production of specific antibodies for use in research and therapeutic applications.

Creation of NHS-Activated Compounds

EDC is used to create N-hydroxysuccinimide (NHS)-activated, amine-reactive labeling compounds . These compounds are used in a variety of biochemical applications, including the labeling of proteins and other biomolecules.

Crosslinking Proteins to Carboxyl Coated Surfaces

EDC is used to crosslink proteins to carboxyl coated beads or surfaces . This is often done in the field of bioengineering, where proteins need to be attached to a surface for various applications.

Propiedades

IUPAC Name |

ethyl 3-[3-(diethylamino)propylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-4-14(5-2)11-7-9-13-10-8-12(15)16-6-3/h13H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQSJKMHXOCTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)

![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)